BenchChemオンラインストアへようこそ!

Quinacrine methanesulfonate

Antimalarial Drug Resistance Plasmodium falciparum

Quinacrine methanesulfonate (mepacrine mesilate) is the DMSO-soluble salt form essential for in vitro and cell-based assays. Unlike the water-soluble dihydrochloride salt, this compound prevents osmotic shock and precipitation in DMSO-based protocols. With a 3.2-fold cross-resistance ratio in P. falciparum versus chloroquine's 11-fold, it serves as a robust positive control for antimalarial screening. Its polypharmacology profile (voltage-gated sodium channels, PLA2, aldehyde oxidase inhibition) makes it a versatile probe for cancer and neurodegenerative disease models. Selecting the correct salt form is critical for experimental reproducibility—choose the methanesulfonate for DMSO-based workflows.

Molecular Formula C25H38ClN3O7S2
Molecular Weight 592.2 g/mol
CAS No. 316-05-2
Cat. No. B1678642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine methanesulfonate
CAS316-05-2
SynonymsMepacrine dimethanesulfonate salt
Molecular FormulaC25H38ClN3O7S2
Molecular Weight592.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C23H30ClN3O.2CH4O3S/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;2*1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H3,(H,2,3,4)
InChIKeyBSSDNUXUOKRRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinacrine Methanesulfonate (CAS 316-05-2): A Differentiated Salt Form of the Antimalarial Agent Mepacrine


Quinacrine methanesulfonate (CAS 316-05-2), also known as mepacrine mesilate, is the dimethanesulfonate salt form of the acridine-based antiprotozoal agent quinacrine . Quinacrine itself exhibits a broad polypharmacology profile, with documented inhibitory activity against voltage-dependent sodium channels (IC50: 3.3 μM), aldehyde oxidase (IC50: 3.3 μM), and phospholipase A2 (PLA2) [1]. This salt form is primarily utilized in research settings, including antimalarial studies and exploratory oncology models where its in vitro and in vivo antitumor effects have been noted .

Why Quinacrine Methanesulfonate Cannot Be Simply Substituted by Quinacrine Dihydrochloride


Generic substitution between quinacrine salt forms is not straightforward due to significant differences in physicochemical properties and experimental applicability. While quinacrine dihydrochloride (CAS 69-05-6) is widely reported to possess good aqueous solubility, with vendor datasheets indicating water solubility values ranging from 10 mg/mL to over 40 mg/mL , quinacrine methanesulfonate is characterized as soluble in organic solvents such as DMSO . This fundamental difference in solubility profile dictates that these salt forms are not interchangeable in experimental protocols, particularly those requiring aqueous buffer systems versus DMSO stock solutions. Therefore, selecting the correct salt form is a critical procurement decision that directly impacts experimental reproducibility and feasibility.

Quantitative Evidence Differentiating Quinacrine Methanesulfonate from Comparators


Quinacrine Methanesulfonate Demonstrates a Reduced Cross-Resistance Ratio Compared to Chloroquine in P. falciparum

Mepacrine (the active base of quinacrine methanesulfonate) exhibits a significantly lower increase in IC50 against chloroquine-resistant (CR) versus chloroquine-sensitive (CS) P. falciparum isolates compared to chloroquine itself [1]. In a study evaluating activity against twelve strains, the mean IC50 for mepacrine was 13.3 nM against CS isolates and 42.6 nM against CR isolates. In stark contrast, the same isolates displayed an 11-fold difference in sensitivity to chloroquine, with mean IC50 values of 21 nM for CS and 239 nM for CR parasites [1].

Antimalarial Drug Resistance Plasmodium falciparum

Quinacrine Methanesulfonate is Preferentially Soluble in DMSO, Contrasting with the Aqueous Solubility of the Dihydrochloride Salt

The methanesulfonate salt of quinacrine is reported to be soluble in DMSO, which is a key differentiator from the dihydrochloride salt . Vendor datasheets for quinacrine dihydrochloride consistently report significant aqueous solubility, with values ranging from 10 mg/mL to 41 mg/mL in water at 25°C . This fundamental difference in solvent compatibility dictates that quinacrine methanesulfonate is better suited for protocols requiring DMSO stock solutions and may avoid the aqueous instability or hygroscopicity sometimes associated with hydrochloride salts.

Solubility Formulation Salt Form Selection

Quinacrine Methanesulfonate Exhibits in vitro Antiparasitic Potency Comparable to Pyronaridine Against Chloroquine-Sensitive P. falciparum

In a direct comparative study of acridine derivatives, mepacrine (quinacrine) showed in vitro potency against chloroquine-sensitive (CS) P. falciparum that is in the same nanomolar range as the established antimalarial pyronaridine [1]. The study reported a mean IC50 of 13.3 nM for mepacrine and 7.3 nM for pyronaridine against CS isolates. While pyronaridine is slightly more potent, mepacrine's activity confirms it is a highly effective comparator or tool compound within this chemical class for this application.

Antimalarial IC50 In Vitro Efficacy

Quinacrine Methanesulfonate as a Stable Source of a Polypharmacological Tool Compound with Defined Inhibitory Constants

As the methanesulfonate salt of quinacrine, this compound serves as a precursor to a well-characterized polypharmacological agent with defined inhibitory constants. The active moiety, quinacrine, demonstrates IC50 values of 3.3 μM against voltage-dependent sodium channels and aldehyde oxidase, and a Ki of 6.7 μM against riboflavin-binding protein [1]. It is also recognized as a non-specific phospholipase A2 (PLA2) inhibitor . This multi-target profile contrasts with more selective tool compounds and is valuable for studies where broad-spectrum inhibition is required.

Polypharmacology PLA2 Inhibitor Sodium Channel Blocker

Optimal Application Scenarios for Quinacrine Methanesulfonate Based on Empirical Evidence


In Vitro Models of Chloroquine-Resistant Malaria

Quinacrine methanesulfonate is an ideal tool compound for researchers studying P. falciparum resistance mechanisms. Its significantly lower cross-resistance ratio (3.2-fold increase in IC50 for resistant vs. sensitive strains) compared to chloroquine (11-fold increase) [1] makes it a more reliable positive control or comparator for evaluating next-generation antimalarials, as its efficacy is less variable across different resistance phenotypes.

Assays Requiring DMSO-Based Compound Stock Solutions

Given its documented solubility in DMSO [1], quinacrine methanesulfonate is the preferred salt form for any in vitro or cell-based assay protocol that relies on DMSO as a vehicle. This includes high-throughput screening campaigns, many standard cell culture treatments, and assays where introducing an aqueous salt solution could lead to osmotic shock or compound precipitation. It is a direct alternative to the water-soluble dihydrochloride salt, which is better suited for in vivo or aqueous buffer-based studies .

Polypharmacology and Drug Repurposing Studies

For research groups investigating complex diseases like cancer or neurodegenerative disorders, quinacrine methanesulfonate provides a stable source of a well-documented polypharmacological agent. Its known activity against sodium channels (IC50 3.3 μM), PLA2, and aldehyde oxidase (IC50 3.3 μM) [1] makes it a valuable probe for dissecting the role of these interconnected pathways in disease models, especially in contexts where selective inhibitors have failed to show a therapeutic effect.

Benchmarking New Acridine-Based Antimalarials

Quinacrine methanesulfonate serves as an essential benchmark compound in medicinal chemistry programs focused on developing novel acridine derivatives. Its established in vitro potency against both chloroquine-sensitive (IC50 13.3 nM) and chloroquine-resistant (IC50 42.6 nM) P. falciparum strains [1] provides a quantitative baseline for assessing the activity and resistance profile of newly synthesized analogs, ensuring that new drug candidates offer a clear advantage over this historical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinacrine methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.